molecular formula C10H6ClIN2O B13259040 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde

Cat. No.: B13259040
M. Wt: 332.52 g/mol
InChI Key: HIIOWSKQEFSNFS-UHFFFAOYSA-N
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Description

5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde: is an organic compound that features a benzaldehyde core substituted with a chlorine atom at the 5-position and a 4-iodo-1H-pyrazol-1-yl group at the 2-position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde typically involves multi-step reactions starting from commercially available precursors. One common method involves the following steps:

    Formation of 4-iodo-1H-pyrazole: This can be achieved by iodination of 1H-pyrazole using iodine and a suitable oxidizing agent.

    Nucleophilic Substitution: The 4-iodo-1H-pyrazole is then reacted with 5-chloro-2-fluorobenzaldehyde under nucleophilic substitution conditions to form the desired product.

Industrial Production Methods: While specific industrial methods for the large-scale production of this compound are not well-documented, the general approach would involve optimizing the above synthetic route for scalability. This includes using cost-effective reagents, optimizing reaction conditions for higher yields, and ensuring the process is environmentally friendly.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The aldehyde group in 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can undergo oxidation to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to the corresponding alcohol using reducing agents like sodium borohydride.

    Substitution: The chlorine and iodine atoms can participate in various substitution reactions, such as nucleophilic aromatic substitution.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products:

    Oxidation: 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzoic acid.

    Reduction: 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Chemistry:

  • Used as an intermediate in the synthesis of more complex organic molecules.
  • Employed in the development of new materials with specific electronic properties.

Biology:

  • Investigated for its potential as a bioactive molecule in drug discovery.
  • Studied for its interactions with biological macromolecules.

Medicine:

  • Potential applications in the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

Industry:

  • Utilized in the synthesis of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The presence of the pyrazole ring and the halogen substituents can influence its binding affinity and specificity.

Comparison with Similar Compounds

    5-Chloro-2-(4-bromo-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a bromine atom instead of iodine.

    5-Chloro-2-(4-fluoro-1H-pyrazol-1-yl)benzaldehyde: Similar structure but with a fluorine atom instead of iodine.

Uniqueness:

  • The presence of the iodine atom in 5-Chloro-2-(4-iodo-1H-pyrazol-1-yl)benzaldehyde can impart unique reactivity and biological activity compared to its bromo and fluoro analogs. Iodine is a larger atom and can participate in different types of interactions, potentially leading to distinct properties and applications.

Properties

Molecular Formula

C10H6ClIN2O

Molecular Weight

332.52 g/mol

IUPAC Name

5-chloro-2-(4-iodopyrazol-1-yl)benzaldehyde

InChI

InChI=1S/C10H6ClIN2O/c11-8-1-2-10(7(3-8)6-15)14-5-9(12)4-13-14/h1-6H

InChI Key

HIIOWSKQEFSNFS-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C=C1Cl)C=O)N2C=C(C=N2)I

Origin of Product

United States

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